
2-Furanboronic acid
Overview
Description
2-Furanboronic acid (CAS 13331-23-2) is a heterocyclic boronic acid with the molecular formula C₄H₅BO₃ and a molecular weight of 111.89 g/mol. It features a boronic acid group (-B(OH)₂) attached to the 2-position of a furan ring.
This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science. For example, it has been used in the synthesis of serotonin receptor agonists , HDAC inhibitors , and spirocyclic natural product analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Furanboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of furan with a boronic ester such as triisopropyl borate in the presence of a base like n-butyllithium can yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Furanboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of 2-furanboronic acid is in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds between aryl and vinyl halides with boronic acids. The use of this compound allows for the synthesis of β-furyl-α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis . The general reaction can be represented as follows:
where Ar and Ar' represent aromatic groups and X is a halide.
Building Block for Complex Molecules
this compound serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in further transformations, enabling the construction of more complex molecular architectures. For instance, derivatives of this compound have been utilized to synthesize biologically active compounds with potential therapeutic effects .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties. The ability to modify the furan ring enhances the pharmacological profile of compounds derived from this compound .
Case Studies
A notable case study involved the synthesis of furan-based inhibitors targeting specific cancer pathways. Researchers utilized this compound as a starting material to develop compounds that exhibited significant inhibitory activity against cancer cell lines. These studies highlight the compound's importance in developing new therapeutic agents .
Material Science
Polymer Chemistry
In material science, this compound is used in the synthesis of functional polymers. Its ability to form cross-linked networks through boron-oxygen bonds enables the creation of materials with desirable mechanical properties and thermal stability. These materials find applications in coatings, adhesives, and composites .
Summary Table of Applications
Field | Application | Description |
---|---|---|
Chemical Synthesis | Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds using aryl halides and boronic acids. |
Medicinal Chemistry | Drug Development | Synthesis of biologically active compounds with therapeutic potential. |
Material Science | Polymer Chemistry | Creation of functional polymers with enhanced properties through cross-linking. |
Mechanism of Action
The mechanism of action of 2-Furanboronic acid primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst forms a complex with the organohalide, leading to the formation of a palladium-carbon bond.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The final step releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Boronic Acids
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency
- Key Findings :
- This compound exhibits moderate to good yields with aryl bromides but performs poorly with allylic bromides, unlike phenylboronic acid, which is more versatile .
- In the synthesis of HDAC inhibitors, this compound-derived biaryls showed distinct biological activity compared to phenylboronic acid analogs, highlighting structural influence on drug efficacy .
Stability and Oxidation Sensitivity
- This compound derivatives (e.g., 2-aryl furans) are prone to over-oxidation under electrochemical or chemical (CAN, BAHA) conditions due to the electron-rich furan ring, leading to complex mixtures .
- In contrast, phenylboronic acid derivatives are more stable under oxidative conditions, making them preferable for reactions requiring harsh oxidants .
Physical and Chemical Properties
Property | This compound | Phenylboronic Acid | 3-Furanboronic Acid |
---|---|---|---|
Molecular Weight | 111.89 g/mol | 121.93 g/mol | 111.89 g/mol |
Melting Point | 112°C (dec.) | 216°C | Not reported |
Solubility | Moderate in polar solvents | High in polar solvents | Similar to 2-furan |
Hazard Classification | Xi (Irritant) | Not classified | Likely similar |
- The lower melting point of this compound compared to phenylboronic acid may facilitate handling in solution-phase reactions.
Biological Activity
2-Furanboronic acid, also known as 2-furanylboronic acid, is a boronic acid derivative with significant biological activity that has garnered attention in medicinal chemistry. This compound exhibits various pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Formula : CHBO
- Molecular Weight : 113.88 g/mol
- CAS Number : 13331-23-2
- Synonyms : (5-Furanyl)boronic acid, 2-Furylboronic acid
Anticancer Activity
Recent studies have demonstrated that this compound derivatives can act as proteasome inhibitors, which are crucial for cancer therapy. Proteasome inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : The compound inhibits the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancerous cells. For instance, a study reported that this compound derivatives showed significant cytotoxicity against various cancer cell lines, with IC values in the nanomolar range .
Compound | Cell Line | IC (nM) |
---|---|---|
This compound | U266 | 4.60 |
Bortezomib (Control) | U266 | 7.05 |
Antibacterial Activity
This compound has also shown promise as an antibacterial agent. It functions by inhibiting the formation of biofilms in pathogenic bacteria such as Pseudomonas aeruginosa, which is notorious for its resistance to antibiotics.
- Inhibition Studies : The compound demonstrated a Ki value of 0.5 pM against biofilm formation, indicating a strong inhibitory effect on bacterial growth and biofilm development .
Antiviral Activity
The antiviral potential of boronic acids, including this compound, has been explored in various studies. These compounds have been shown to interfere with viral replication mechanisms.
- Mechanism : Boronic acids can bind covalently to diols present in viral glycoproteins, thus inhibiting their function and preventing viral entry into host cells.
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited potent anticancer activity against multiple myeloma cells. The mechanism involved the inhibition of proteasomal degradation pathways, leading to increased levels of pro-apoptotic proteins .
- Biofilm Inhibition : Research highlighted the effectiveness of this compound in preventing biofilm formation by Pseudomonas aeruginosa. This property is particularly beneficial in treating infections in immunocompromised patients .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases. These compounds were able to reduce neuronal cell death under oxidative stress conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Furanboronic acid, and how are they optimized for purity?
- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, where furan derivatives react with boronic acid precursors. Key steps include:
- Substrate Preparation : Use halogenated furan derivatives (e.g., 2-bromofuran) as starting materials.
- Catalyst Selection : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) to facilitate boron-carbon bond formation.
- Purification : Utilize column chromatography or recrystallization to isolate the product, with purity verified via HPLC or melting-point analysis .
Q. How can spectroscopic methods (NMR, IR, XRD) characterize this compound’s structure and purity?
- NMR :
- ¹H NMR : Identify furan ring protons (δ 6.3–7.5 ppm) and boronic acid protons (δ 8–10 ppm, broad).
- ¹¹B NMR : Confirm boron environment (δ 28–32 ppm for trigonal planar geometry).
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation.
- Disposal : Follow hazardous waste guidelines for boronic acids, using neutralization with dilute NaOH before disposal .
Q. How does the solubility profile of this compound influence reaction design?
- Solvent Compatibility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in THF for aqueous-phase reactions.
- Reactivity : Low solubility in non-polar solvents necessitates phase-transfer catalysts for biphasic systems. Monitor solubility via turbidity tests to avoid precipitation during reactions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT/B3LYP) elucidate this compound’s electronic and structural properties?
- DFT Workflow :
- Geometry Optimization : Use B3LYP/6-311+G(d,p) basis sets to model ground-state structures.
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at boron).
- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate conformers .
Q. What strategies optimize this compound’s efficiency in Suzuki-Miyaura cross-coupling reactions?
- Catalyst Tuning : Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., SPhos) to enhance turnover.
- Base Selection : Use K₂CO₃ instead of NaOAc to stabilize the boronate intermediate.
- Microwave Assistance : Reduce reaction time (15–30 minutes) while maintaining >90% yield .
Q. How do structural isomerism and substituent effects impact this compound’s reactivity?
- Isomer Analysis : Compare this compound with 3-Furanboronic acid derivatives. Use NOESY NMR to distinguish positional isomerism.
- Electron-Withdrawing Groups : Introduce nitro or carbonyl substituents to increase boron’s electrophilicity, enhancing cross-coupling rates .
Q. What catalytic roles does this compound play in organic transformations beyond cross-coupling?
- Acid Catalysis : Act as a Lewis acid in aldol condensations (e.g., furfural synthesis).
- Coordination Chemistry : Form complexes with transition metals (e.g., Cu²⁺) for oxidation reactions. Monitor catalytic cycles via in-situ Raman spectroscopy .
Q. How to assess this compound’s stability under varying pH and temperature conditions?
- pH Studies : Conduct kinetic experiments in buffered solutions (pH 2–12). Use ¹¹B NMR to track boronic acid ↔ boronate equilibrium (stable at pH 7–9).
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C). Store at 4°C for long-term stability .
Q. How can researchers resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps)?
- Methodological Approach :
- Benchmark Studies : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors.
- Experimental Validation : Use UV-Vis spectroscopy to measure optical band gaps.
- Meta-Analysis : Cross-reference data across studies to account for solvent or impurity effects .
Properties
IUPAC Name |
furan-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSZBJLOWMDRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CO1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370247 | |
Record name | 2-Furanboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-23-2 | |
Record name | 2-Furanboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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